molecular formula C₂₈H₃₄FNO₄ B124794 t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate CAS No. 129332-29-2

t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate

Cat. No. B124794
M. Wt: 467.6 g/mol
InChI Key: USGKHYXJISAYPE-CCEZHUSRSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the compound’s role or function if it’s part of a larger class of compounds.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the final product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths, bond angles, and information about any functional groups present.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for each reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, acidity or basicity, stability, etc.).


Scientific Research Applications

Improved Manufacturing Process

The compound has been involved in the development of improved manufacturing processes for fluvastatin, a statin-type antihyperlipidemic drug. A study by Fuenfschilling, Hoehn, and Mutz (2007) describes an improved process for synthesizing fluvastatin, which involves a key condensation reaction using a derivative similar to the compound (Fuenfschilling, Hoehn, & Mutz, 2007).

Separation of Antihyperlipidemic Drugs

In a study on the separation of various statins, Komsta, Skibiński, Iwańczyk, and Hopkała (2007) explored different statin structures, including fluvastatin, which is closely related to the mentioned compound (Komsta, Skibiński, Iwańczyk, & Hopkała, 2007).

Mechanism of Antioxidative Activity

A study by Nakamura et al. (2000) investigated the antioxidative activity of fluvastatin and its derivatives. This research is particularly relevant as it examines the activity of a molecule structurally similar to the compound , focusing on the active site responsible for the antioxidative properties (Nakamura et al., 2000).

Application in Solid-phase Synthesis

Nakahara et al. (2000) utilized a derivative similar to the compound for the solid-phase synthesis of glycopeptides, demonstrating its utility in advanced chemical synthesis methods (Nakahara et al., 2000).

Fluorescent pH Probe for Cellular Imaging

In the realm of cellular imaging, Nan et al. (2015) developed a ratiometric fluorescent pH probe using a derivative of the compound. This probe exhibits promising properties for strong-acidity pH detection in living cells, highlighting its potential in biomedical research (Nan et al., 2015).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include safety precautions for handling and storing the compound.


Future Directions

This could include potential applications for the compound, areas for further research, or ways to improve the synthesis or properties of the compound.


properties

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKHYXJISAYPE-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate

CAS RN

129332-29-2
Record name tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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